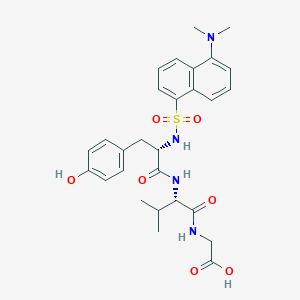

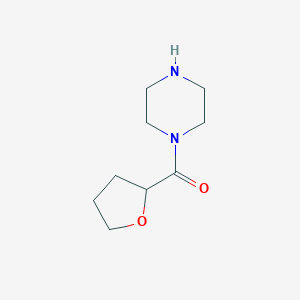

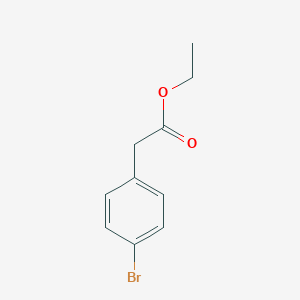

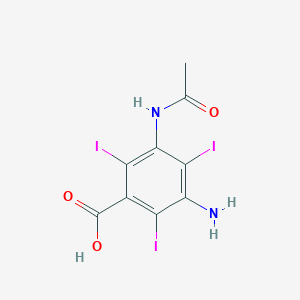

![molecular formula C11H13N3 B048565 2-Cyclopentyl-1H-imidazo[4,5-B]pyridine CAS No. 119628-83-0](/img/structure/B48565.png)

2-Cyclopentyl-1H-imidazo[4,5-B]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imidazo[4,5-b]pyridine is a heterocyclic compound that consists of an imidazole ring fused with a pyridine moiety . It has been found to have diverse biological activity, including acting as a GABA A receptor agonist, proton pump inhibitor, aromatase inhibitor, and nonsteroidal anti-inflammatory agent .

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridines often starts with derivatives of 2,3-diaminopyridine . The cyclization to the imidazo[4,5-b]pyridine ring system can be achieved by refluxing 2,3-diaminopyridine in triethyl orthoformate or triethyl orthoacetate followed by chlorohydric acid treatment .Molecular Structure Analysis

The molecular structures of new compounds are usually established based on NMR spectroscopic data, mass spectrometry, and XRD single crystal .Chemical Reactions Analysis

Imidazo[4,5-b]pyridines can undergo various chemical reactions. For instance, the cyclization to the imidazo[4,5-b]pyridine ring system can be achieved by refluxing 2,3-diaminopyridine in triethyl orthoformate or triethyl orthoacetate followed by chlorohydric acid treatment .Physical And Chemical Properties Analysis

The physical and chemical properties of imidazo[4,5-b]pyridine derivatives can be determined using techniques such as NMR spectroscopy and mass spectrometry .Applications De Recherche Scientifique

Central Nervous System (CNS) Modulation

The structural resemblance of imidazo[4,5-b]pyridine derivatives to purines has led to their exploration as potential therapeutic agents for CNS disorders. They have been identified as GABA_A receptor positive allosteric modulators, which could be beneficial in treating conditions like anxiety, insomnia, and epilepsy .

Gastrointestinal Treatments

Imidazo[4,5-b]pyridine compounds have been found to act as proton pump inhibitors. This application is significant in the treatment of gastrointestinal diseases such as gastroesophageal reflux disease (GERD) and peptic ulcers by reducing stomach acid production .

Anti-Cancer Properties

These compounds have shown the ability to influence cellular pathways necessary for the functioning of cancer cells. Their role in the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through phosphorylation suggests potential in cancer therapy .

Anti-Inflammatory Activity

The imidazo[4,5-b]pyridine derivatives’ capacity to act as NSAIDs (Non-Steroidal Anti-Inflammatory Drugs) positions them as candidates for the development of new anti-inflammatory agents. This could lead to treatments for conditions like arthritis and other inflammatory disorders .

Antimicrobial Features

Recent studies have explored the antimicrobial features of new imidazo[4,5-b]pyridine derivatives. These compounds have shown promise in combating microbial resistance, which is a growing concern in the field of infectious diseases .

Antiviral Activity

The potential antiviral activity of imidazo[4,5-b]pyridine derivatives has been assessed through their cytotoxic effect on virus host cell lines. This suggests a possible use in the development of antiviral medications .

Mécanisme D'action

Target of Action

Imidazo[4,5-b]pyridine derivatives have been reported to target various proteins and enzymes, including gaba a receptors , IKK-ɛ and TBK1 , and KRAS G12C . These targets play crucial roles in numerous disease conditions, including cancers .

Mode of Action

For instance, some derivatives have been found to act as covalent inhibitors, binding to their targets and modulating their activity .

Biochemical Pathways

Imidazo[4,5-b]pyridine derivatives are known to influence many cellular pathways necessary for the proper functioning of cells . For instance, IKK-ɛ and TBK1, potential targets of these compounds, are involved in the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation . This pathway plays a crucial role in immune and inflammatory responses.

Pharmacokinetics

The design and synthesis of bioisosteres, such as imidazo[4,5-b]pyridine derivatives, are known to improve selectivity, pharmacokinetics, metabolic stability, and reduce different side effects, including toxicity .

Result of Action

Imidazo[4,5-b]pyridine derivatives have been reported to exhibit diverse biological activities, including analgesic, anti-inflammatory, antidepressant, cardiotonic, hypotensive, antiarrhythmic, and antisecretory activities . They also possess antiviral, antimicrobial, and cytotoxic activities .

Action Environment

The synthesis and functionalization of imidazo[4,5-b]pyridine derivatives can be influenced by various factors, including the presence of certain catalysts and the use of specific reaction conditions .

Orientations Futures

Propriétés

IUPAC Name |

2-cyclopentyl-1H-imidazo[4,5-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-2-5-8(4-1)10-13-9-6-3-7-12-11(9)14-10/h3,6-8H,1-2,4-5H2,(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHCJZAGWHJCYOH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=NC3=C(N2)C=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40508333 |

Source

|

| Record name | 2-Cyclopentyl-1H-imidazo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopentyl-1H-imidazo[4,5-B]pyridine | |

CAS RN |

119628-83-0 |

Source

|

| Record name | 2-Cyclopentyl-1H-imidazo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

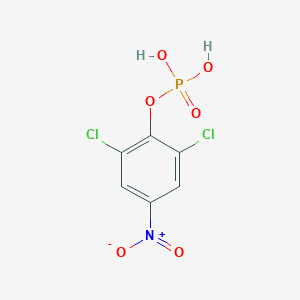

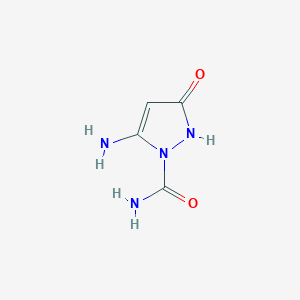

![Dibenzo[e,l]pyrene](/img/structure/B48497.png)